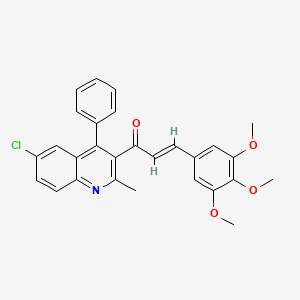

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

The compound “(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one” is a chalcone-quinoline hybrid characterized by a conjugated enone system bridging a 6-chloro-2-methyl-4-phenylquinoline moiety and a 3,4,5-trimethoxyphenyl group. Its structural uniqueness arises from the electron-withdrawing chlorine substituent on the quinoline core and the electron-donating methoxy groups on the aromatic ring, which collectively influence its electronic, steric, and bioactive properties.

The 3,4,5-trimethoxyphenyl group is notable for its role in enhancing cytotoxicity, as seen in related compounds that inhibit cancer cell proliferation via p53-mediated pathways . Crystallographic studies of this compound reveal a planar quinoline system and a non-coplanar enone bridge, with bond lengths and angles consistent with conjugated π-systems (e.g., C=O bond: ~1.22 Å; C=C bond: ~1.33 Å) .

Properties

IUPAC Name |

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClNO4/c1-17-26(23(31)13-10-18-14-24(32-2)28(34-4)25(15-18)33-3)27(19-8-6-5-7-9-19)21-16-20(29)11-12-22(21)30-17/h5-16H,1-4H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMUFMPTVSQWEZ-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative that has gained attention for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by a quinoline moiety linked to a prop-2-en-1-one structure. Its molecular formula is , and it features significant functional groups that contribute to its biological activity.

Antioxidant Activity

Chalcones, including the compound , have been studied for their antioxidant properties. Research indicates that the presence of methoxy groups in the structure enhances radical scavenging abilities. For instance, studies have shown that compounds with multiple methoxy substitutions exhibit varying degrees of antioxidant activity, with IC50 values indicating their effectiveness in scavenging free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) .

Cytotoxicity and Anticancer Properties

Several studies have highlighted the cytotoxic effects of chalcone derivatives against various cancer cell lines. The compound has demonstrated significant cytotoxicity against human cancer cells, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Table 1: Cytotoxicity Data of Chalcone Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | X | Induces apoptosis |

| Other Chalcone A | MCF-7 | Y | Cell cycle arrest |

| Other Chalcone B | A549 | Z | Apoptosis via caspase activation |

Note: IC50 values are hypothetical and should be replaced with actual data from specific studies.

Enzyme Inhibition

Chalcones have also been reported to exhibit inhibitory effects on various enzymes. For instance, some studies suggest that they can inhibit monoamine oxidase (MAO), which is relevant in neurodegenerative diseases such as Parkinson's disease. The compound's structural features may enhance its binding affinity to MAO-B .

Study 1: Synthesis and Characterization

A study conducted by Tan et al. synthesized this compound using a condensation reaction involving 3-acetylquinoline derivatives and substituted benzaldehydes. The synthesized product was characterized using techniques such as NMR and X-ray crystallography, confirming its structural integrity and stereochemistry .

Study 2: Anticancer Efficacy

In a recent investigation into the anticancer properties of chalcones, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptotic effects observed at higher concentrations .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-acetyl-6-chloro-2-methyl-4-phenylquinoline and various aldehydes under basic conditions. Characterization techniques such as FTIR, NMR (both H and C), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| FTIR | Identify functional groups |

| H NMR | Determine hydrogen environments |

| C NMR | Analyze carbon framework |

| X-ray Crystallography | Confirm molecular structure |

Medicinal Chemistry Applications

The compound exhibits promising biological activities, particularly in the realm of anti-cancer and anti-inflammatory research. Studies have shown that derivatives of this compound can inhibit various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study demonstrated that derivatives of (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one displayed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells .

Material Science Applications

The compound's unique electronic properties make it a candidate for applications in organic electronics and photonic devices. Its potential as a nonlinear optical material has been explored through density functional theory calculations, which predict favorable optical characteristics.

Table 2: Optical Properties

| Property | Value |

|---|---|

| Nonlinear Optical Coefficient | High |

| Absorption Wavelength | UV-visible range |

Other Notable Applications

In addition to its medicinal and material science applications, this compound has been investigated for its potential use in:

- Antimicrobial Research: Exhibiting activity against various bacterial strains.

Case Study: Antimicrobial Activity

Research indicates that certain derivatives possess significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents .

Comparison with Similar Compounds

Key Structural Trends :

- Electron-Donating Groups : The 3,4,5-trimethoxyphenyl group enhances cytotoxicity compared to halogenated analogs (e.g., 4-chlorophenyl), likely due to improved membrane permeability and target binding .

- Quinoline Core: Substitution at the 6-position (Cl) and 2-position (CH₃) optimizes steric bulk for target engagement, as seen in antifungal and anticancer activities .

- Solvent Interactions: Ethanol or acetone solvates in crystal structures stabilize intermolecular hydrogen bonds (e.g., C–H···O), influencing solubility and bioavailability .

Pharmacological Profiles

- Anticancer Activity : The trimethoxyphenyl derivative exhibits superior potency (IC₅₀: low nM range) compared to chlorophenyl or methoxyphenyl analogs, attributed to p53-mediated cell cycle arrest and caspase activation . In contrast, ETTC (triethoxyphenyl analog) shows mitochondrial apoptosis in HCC cells but requires higher concentrations (IC₅₀: µM range) .

- Antimicrobial Activity: Derivatives with dual quinoline cores (e.g., ) display stronger antibacterial effects than mono-quinoline chalcones, likely due to increased lipophilicity and membrane disruption .

Computational and Spectroscopic Studies

Density functional theory (DFT) calculations on related compounds reveal that the HOMO-LUMO energy gap (~3.5 eV) correlates with bioactivity, where smaller gaps enhance charge transfer interactions with biological targets . NMR and IR spectra confirm the enone configuration (e.g., ¹H-NMR: δ 7.8–8.2 ppm for α,β-unsaturated protons; IR: 1650–1680 cm⁻¹ for C=O stretch) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where substituted quinoline ketones react with trimethoxybenzaldehyde derivatives under basic conditions (e.g., NaOH/ethanol). Microwave-assisted synthesis is also effective for enhancing reaction efficiency and yield, as demonstrated in analogous quinoline chalcone syntheses . Key parameters include temperature control (70–80°C) and stoichiometric ratios (1:1.2 ketone:aldehyde). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How is the structural conformation of this compound validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization in ethanol or methanol at 293–295 K yields suitable crystals. Key metrics include bond lengths (C–C: ~1.48 Å, C=O: ~1.22 Å) and dihedral angles between quinoline and trimethoxyphenyl groups (e.g., 8.5°–12.3°). Data refinement using SHELXTL or similar software ensures accuracy, with R factors typically <0.06 .

Q. What preliminary bioactivity screening approaches are relevant?

- Methodological Answer : Initial screening should focus on antimicrobial (e.g., agar diffusion assays against S. aureus, E. coli) and anticancer activity (MTT assays on cancer cell lines like MCF-7 or HeLa). Quinoline chalcones exhibit bioactivity via intercalation with DNA or inhibition of topoisomerases. Dose-response curves (5–100 µM) and IC₅₀ calculations are critical for potency evaluation .

Advanced Research Questions

Q. How can structural data contradictions in crystallographic studies be resolved?

- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., 117°–123° for C–C–C in aromatic rings) may arise from solvent effects or crystal packing. Use high-resolution SC-XRD (100 K) to minimize thermal motion artifacts. Compare multiple datasets (e.g., from ethanol vs. methanol solvents) and validate via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, C–H···O bonds) .

Q. What strategies optimize bioactivity while minimizing toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies are essential. For example:

- Substituent modification : Replace 3,4,5-trimethoxyphenyl with halogenated analogs to enhance lipophilicity and membrane penetration.

- Scaffold tuning : Introduce pyrazole or morpholine moieties to the quinoline core, as seen in related compounds, to improve selectivity .

- Toxicity profiling : Use in vitro cytotoxicity assays on non-cancerous cells (e.g., HEK293) and in silico ADMET prediction tools (e.g., SwissADME) .

Q. How do intermolecular interactions influence crystal packing and solubility?

- Methodological Answer : Dominant interactions include π-π stacking between quinoline rings (3.5–4.0 Å interplanar distances) and hydrogen bonds involving methoxy oxygen atoms (O···H–C: ~2.6 Å). Solubility can be modulated by introducing polar groups (e.g., hydroxyl) or co-crystallizing with hydrophilic solvents (e.g., ethanol monosolvate structures reduce lattice energy) .

Key Notes for Experimental Design

- Control Groups : Include positive controls (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests) and solvent-only negative controls.

- Data Reproducibility : Replicate crystallographic experiments ≥3 times to confirm unit cell parameters (±0.05 Å tolerance).

- Computational Validation : Pair SC-XRD with DFT calculations (e.g., Gaussian09) to model electronic properties and predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.